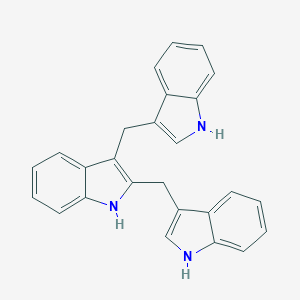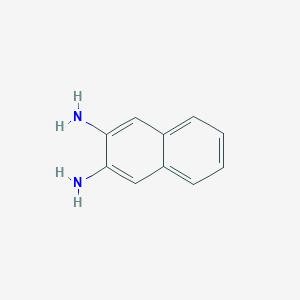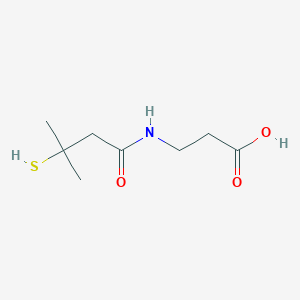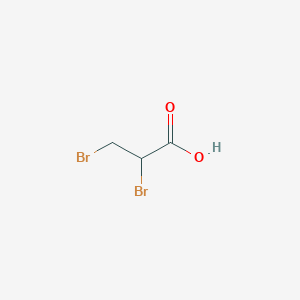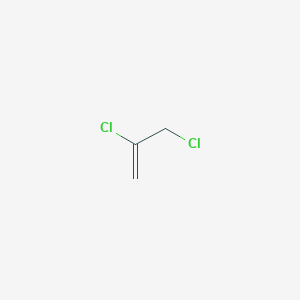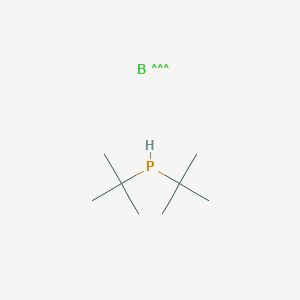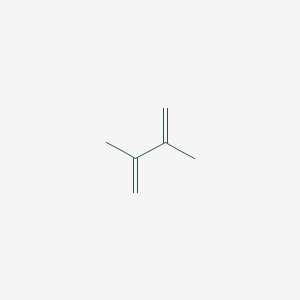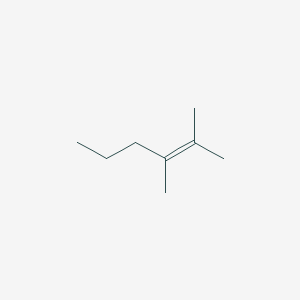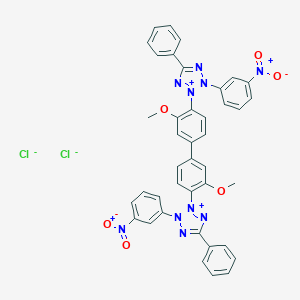
2-Naphthyl 3-pyrrolidinyl ether hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthyl 3-pyrrolidinyl ether hydrochloride is a white crystalline solid that is soluble in water and polar organic solvents. It has the chemical formula C14H16ClNO and a molecular weight of 249.74 g/mol . This compound is known for its role as a nucleophile in organic synthesis, enabling it to engage with electrophiles like carbonyl compounds, leading to the creation of new chemical bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride typically involves the reaction of 2-naphthol with 3-chloropyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthyl 3-pyrrolidinyl ether hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: It reacts with electrophiles such as carbonyl compounds to form new carbon-carbon or carbon-heteroatom bonds.
Oxidation: It can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include carbonyl compounds, and the reaction is typically carried out in the presence of a base like potassium carbonate in an organic solvent.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of dihydro derivatives.
Wissenschaftliche Forschungsanwendungen
2-Naphthyl 3-pyrrolidinyl ether hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a nucleophile in organic synthesis to create new chemical bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Wirkmechanismus
The mechanism of action of 2-Naphthyl 3-pyrrolidinyl ether hydrochloride involves its role as a nucleophile. It interacts with electrophilic centers in target molecules, leading to the formation of new chemical bonds. This interaction is facilitated by the presence of the pyrrolidinyl group, which enhances the nucleophilicity of the compound. The molecular targets and pathways involved in its action are primarily related to its ability to form stable adducts with electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthyl 3-pyrrolidinyl ether
- 2-Naphthyl 3-pyrrolidinyl ether acetate
- 2-Naphthyl 3-pyrrolidinyl ether sulfate
Uniqueness
2-Naphthyl 3-pyrrolidinyl ether hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility in water and polar organic solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its non-salt counterparts .
Eigenschaften
IUPAC Name |
3-naphthalen-2-yloxypyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-2-4-12-9-13(6-5-11(12)3-1)16-14-7-8-15-10-14;/h1-6,9,14-15H,7-8,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVSPNKJVASFJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=CC=CC=C3C=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127342-10-3 |
Source


|
| Record name | Pyrrolidine, 3-(2-naphthalenyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127342-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

